molecular formula C8H10FNO B7861837 (R)-2-(1-Aminoethyl)-4-fluorophenol

(R)-2-(1-Aminoethyl)-4-fluorophenol

Cat. No.: B7861837
M. Wt: 155.17 g/mol
InChI Key: SSNRPTHWRFURQQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(1-Aminoethyl)-4-fluorophenol is a chiral amine of significant pharmaceutical importance, primarily serving as an intermediate in synthesizing novel anti-tumor drugs targeting tropomyosin receptor kinases (TRKs) and tyrosine kinase inhibitors like repotrectinib . Its enantiopure form (up to 100% enantiomeric excess) is synthesized via two primary methods:

  • ω-Transaminase (ωTA)-catalyzed asymmetric biosynthesis using prochiral ketone precursors and amino donors like (R)-α-methylbenzylamine .
  • Ru-catalyzed asymmetric reductive amination with NH4OAc and H2, achieving high enantioselectivity in a single step .

Key physicochemical properties include a molecular weight of 191.63 g/mol (as hydrochloride salt, C8H11ClFNO), storage under inert atmosphere at room temperature, and moderate hazards (H302, H315, H319, H335) .

Properties

IUPAC Name

2-[(1R)-1-aminoethyl]-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNRPTHWRFURQQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Based Asymmetric Synthesis

The chemical synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol traditionally relies on chiral auxiliaries to induce enantioselectivity. A representative method involves R-tert-butylsulfinamide as a chiral inducer:

  • Imine Formation : 2-Hydroxy-5-fluorobenzaldehyde reacts with R-tert-butylsulfinamide to form an imine intermediate.

  • Nucleophilic Addition : Methyl magnesium bromide adds to the imine at -65°C, establishing the chiral center.

  • Deprotection : Acidic hydrolysis removes the sulfinyl group, yielding the target amine.

Key Challenges :

  • Low-temperature requirements (-65°C) complicate scalability.

  • High costs of R-tert-butylsulfinamide and specialty reagents.

  • Moderate enantiomeric excess (ee) of ~99.5%.

Enzymatic Synthesis Methods

Dual-Enzyme Catalytic System

A breakthrough described in CN117778281A utilizes recombinant Escherichia coli expressing amine dehydrogenase (AmDH) and formate dehydrogenase (FDH) :

Reaction Scheme :

5-Fluoro-2-hydroxyacetophenoneAmDH/FDH, NAD+NH4+This compound\text{5-Fluoro-2-hydroxyacetophenone} \xrightarrow[\text{AmDH/FDH, NAD}^+]{\text{NH}_4^+} \text{this compound}

Optimized Parameters :

ParameterRange
pH8.0–9.0 (ammonia buffer)
Temperature30–60°C
Reaction Time15–25 hours
Substrate-to-Enzyme Ratio50–100:1 (w/w)
ee>99.9%

Advantages :

  • Cofactor Regeneration : FDH oxidizes formate to CO₂, recycling NAD+ and reducing costs.

  • Solvent-Free : Reactions occur in aqueous buffer without organic cosolvents.

  • Single-Step Process : Eliminates multi-step purification, achieving 92% yield.

Transaminase-Catalyzed Amination

Earlier enzymatic approaches employed ω-transaminases (ωTAs) but faced limitations:

  • Substrate Specificity : Narrow activity toward bulky ketones.

  • Cofactor Dependency : Required pyridoxal phosphate (PLP), increasing costs.

  • Moderate ee : ~99.5% in prior methods.

Improvements :

  • Immobilized Enzymes : Enhanced stability in continuous flow reactors.

  • Directed Evolution : Engineered ωTAs with broader substrate tolerance.

Comparative Analysis of Methods

MetricChemical SynthesisDual-Enzyme SystemTransaminase Method
ee 99.5%>99.9%99.5%
Steps 312
Temperature -65°C30–60°C30–37°C
Cofactor Cost N/ALow (NAD+ regeneration)High (PLP required)
Scalability LimitedHighModerate
Environmental Impact High (organic solvents)Low (aqueous buffer)Moderate

Industrial-Scale Considerations

Biocatalyst Engineering

  • Enzyme Stability : Thermostable AmDH variants (e.g., SEQ ID NO. 2) retain activity at 60°C, enabling faster reactions.

  • Codon Optimization : Recombinant E. coli strains amplify AmDH/FDH expression, reducing enzyme production costs.

Process Intensification

  • Fed-Batch Fermentation : Maintains substrate concentration below inhibitory thresholds.

  • In Situ Product Removal : Mitigates product inhibition via adsorption resins.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminoethyl)-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-fluoroacetophenone, while reduction of the amino group may produce N-ethyl-4-fluorophenol.

Scientific Research Applications

®-2-(1-Aminoethyl)-4-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(1-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can lead to inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Substituted Fluorophenol Derivatives

Compound Key Differences Pharmaceutical Role Synthesis Method Reference
(R)-2-(1-Aminoethyl)-4-chlorophenol Chlorine substituent (vs. fluorine) Intermediate for unspecified drugs Not specified
(S)-2-(1-Aminoethyl)-4-fluorophenol HCl S-enantiomer (vs. R-configuration) Likely distinct biological activity Similar enzymatic/catalytic routes
(R)-2-Amino-2-(4-fluorophenyl)ethanol Ethanol group (vs. aminoethyl) Unspecified therapeutic use Chemical synthesis
(R)-2-Amino-2-(4-(difluoromethyl)-2-fluorophenyl)ethanol Difluoromethyl group (enhanced lipophilicity) Potential metabolic stability advantages Not reported

Key Insights :

  • Substituent Effects : Fluorine’s small size and high electronegativity enhance binding affinity in drug-receptor interactions compared to bulkier chlorine. Difluoromethyl groups improve lipophilicity and metabolic stability .
  • Enantiomeric Specificity : The R-configuration is critical for TRK inhibition, while the S-enantiomer may exhibit reduced or altered activity .

Metabolic and Stability Profiles

  • Glycosylation Potential: 4-fluorophenol derivatives are metabolized by Nicotiana tabacum cells into β-glucosides (32%) and β-gentiobiosides (6%), indicating fluorine’s position-specific influence on detoxification pathways .
  • Stability: The hydrochloride salt form of (R)-2-(1-Aminoethyl)-4-fluorophenol enhances stability for storage and transport compared to freebase forms .

Biological Activity

(R)-2-(1-Aminoethyl)-4-fluorophenol, also known as this compound hydrochloride, is a chiral organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's structure, biological interactions, and research findings, highlighting its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁ClFNO, with a molecular weight of 191.63 g/mol. The compound features a hydroxyl group (-OH) attached to a fluorinated phenyl ring and an aminoethyl side chain, contributing to its chiral nature. This unique structure allows for various chemical interactions that are crucial for its biological activity.

Biological Activity Overview

Mechanisms of Action
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors involved in neurotransmission. Specifically, it appears to interact with serotonin and dopamine pathways, which are pivotal in mood regulation and cognitive functions. Such interactions indicate potential applications in treating mood disorders and neurodegenerative diseases.

Binding Affinity Studies
Interaction studies have primarily focused on the compound's binding affinity to various receptors. Initial data suggest that it may bind effectively to serotonin receptors, potentially influencing mood and cognition. Further investigations are necessary to fully elucidate the extent of these interactions and their implications for therapeutic uses.

Case Studies

  • Neurotransmitter Interaction
    A study highlighted the compound's ability to modulate serotonin receptor activity, suggesting its role in influencing mood disorders. The research emphasized the need for further exploration into its pharmacological properties to understand its therapeutic potential fully.
  • Enzyme Inhibition
    Research has indicated that this compound can inhibit specific kinases involved in cell signaling pathways. By inhibiting these kinases, the compound may alter cellular processes such as growth and differentiation, making it a candidate for cancer therapy.
  • Synthesis and Applications
    The compound serves as a chiral building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for the development of novel anti-tumor drugs through transaminase-catalyzed synthesis methods .

Comparative Analysis with Related Compounds

The following table summarizes key structural analogs of this compound and their unique features:

Compound NameStructure DescriptionUnique Features
2-(1-Aminoethyl)-4-fluorophenolLacks chirality; both enantiomers presentLess specific biological activity compared to (R) form
2-(1-Aminopropyl)-4-fluorophenolPropyl instead of ethyl groupMay exhibit different pharmacokinetics
3-(1-Aminoethyl)-4-fluorophenolDifferent position of aminoethyl groupPotentially different receptor interactions

This comparison highlights the distinctiveness of this compound due to its chiral configuration and targeted biological activity, which may not be replicated in other structural analogs.

Q & A

Q. What are the optimal synthetic routes for (R)-2-(1-Aminoethyl)-4-fluorophenol, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis of this compound typically involves asymmetric catalytic methods to achieve high enantiomeric purity. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or catalysts during the amination step to favor the (R)-enantiomer. For example, ω-transaminases have been employed in biocatalytic processes to enhance stereoselectivity .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical to isolate the desired enantiomer and confirm purity (>95%) .
  • Retrosynthetic analysis : AI-driven tools can predict feasible routes by leveraging databases like PISTACHIO and REAXYS to optimize one-step or multi-step syntheses .

Q. How is the structural characterization of this compound validated?

Methodological Answer:

  • Spectroscopic techniques :
    • NMR : 1^1H and 13^{13}C NMR confirm the presence of the aminoethyl side chain (δ1.3δ \sim1.3 ppm for CH3_3, δ3.2δ \sim3.2 ppm for NH2_2) and fluorinated aromatic ring (δ115125δ \sim115-125 ppm for 19^{19}F coupling) .
    • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular formula (C8_8H10_{10}FNO) and exact mass (observed vs. calculated).
  • X-ray crystallography : Resolves chiral configuration and spatial arrangement, critical for confirming the (R)-enantiomer .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Enzyme inhibition : In vitro assays show inhibitory effects on neurotransmitter-metabolizing enzymes (e.g., monoamine oxidase), with IC50_{50} values in the micromolar range. Activity is linked to the fluorophenol moiety enhancing binding to hydrophobic enzyme pockets .
  • Receptor interaction : Radioligand binding assays reveal moderate affinity for serotonin receptors (5-HT2A_{2A}, Ki_i ~500 nM), suggesting potential neuromodulatory applications .

Advanced Research Questions

Q. How do structural modifications impact the compound’s activity in structure-activity relationship (SAR) studies?

Methodological Answer: A comparative analysis of analogs highlights key SAR trends:

CompoundStructural ModificationBiological ImpactReference
2-(1-Aminoethyl)-4-fluorophenol (racemic)Lacks chiralityReduced receptor selectivity (e.g., 10-fold lower 5-HT2A_{2A} affinity)
2-(1-Aminopropyl)-4-fluorophenolExtended alkyl chainImproved pharmacokinetics but reduced blood-brain barrier penetration
6-Chloro-4-fluorophenol derivativeAdditional halogen substitutionEnhanced antiproliferative activity (IC50_{50} ~2 μM in cancer cell lines)

Q. Methodological Recommendations :

  • Prioritize substitutions at the para -position of the phenyl ring for optimizing target engagement.
  • Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic efforts .

Q. How can discrepancies between in vitro and in vivo data for this compound be resolved?

Methodological Answer: Discrepancies often arise from:

  • Metabolic instability : Phase I metabolism (e.g., cytochrome P450-mediated oxidation) may reduce bioavailability. Use liver microsome assays to identify metabolic hotspots .
  • Off-target effects : Employ CRISPR-Cas9 gene editing to knockout suspected off-target receptors (e.g., dopamine D2) in cell models, isolating the compound’s primary mechanism .
  • Formulation optimization : Nanoencapsulation or prodrug strategies can enhance solubility and in vivo stability .

Q. What advanced techniques validate the compound’s chirality-dependent activity?

Methodological Answer:

  • Enantiomer-specific assays : Compare (R)- and (S)-enantiomers in parallel assays. For example, the (R)-form shows 5-fold higher 5-HT2A_{2A} receptor activation in calcium flux assays .
  • Circular dichroism (CD) : Monitor conformational changes in target proteins upon enantiomer binding to correlate chirality with functional outcomes .

Q. How is the compound’s role in modulating receptor tyrosine kinases (RTKs) investigated?

Methodological Answer:

  • Kinase profiling : Use kinase activity arrays (e.g., PamGene) to screen for inhibition of RTKs like ALK and ROS1, which are implicated in cancer .
  • Phosphoproteomics : Quantify phosphorylation changes in downstream signaling nodes (e.g., ERK, AKT) via LC-MS/MS to map pathway modulation .

Data Contradictions and Resolution

  • Conflicting enzyme inhibition data : Some studies report MAO-B inhibition, while others show no activity. Resolution requires standardized assay conditions (e.g., substrate concentration, pH) and validation across multiple cell lines .
  • Chirality vs. solubility trade-offs : The (R)-enantiomer has lower aqueous solubility than racemic mixtures. Address this via co-crystallization with cyclodextrins or salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(1-Aminoethyl)-4-fluorophenol
Reactant of Route 2
Reactant of Route 2
(R)-2-(1-Aminoethyl)-4-fluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.